5,7-Dihydroxyisoflavone 5,7-Dihydroxyisoflavone , also known as acid, mefenaminic or apo mefenamic, belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). is a bitter tasting compound that can be found in nuts and peanut. This makes a potential biomarker for the consumption of these food products.
A non-steroidal anti-inflammatory agent with analgesic, anti-inflammatory, and antipyretic properties. It is an inhibitor of cyclooxygenase.
Brand Name: Vulcanchem
CAS No.: 4044-00-2
VCID: VC0191089
InChI: InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H
SMILES: C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

5,7-Dihydroxyisoflavone

CAS No.: 4044-00-2

Natural Products

VCID: VC0191089

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

5,7-Dihydroxyisoflavone - 4044-00-2

CAS No. 4044-00-2
Product Name 5,7-Dihydroxyisoflavone
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 5,7-dihydroxy-3-phenylchromen-4-one
Standard InChI InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H
Standard InChIKey PJJGZPJJTHBVMX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
Canonical SMILES C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
Melting Point Mp 205 ° (195-196 °)
205°C
Physical Description Solid
Description , also known as acid, mefenaminic or apo mefenamic, belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). is a bitter tasting compound that can be found in nuts and peanut. This makes a potential biomarker for the consumption of these food products.
A non-steroidal anti-inflammatory agent with analgesic, anti-inflammatory, and antipyretic properties. It is an inhibitor of cyclooxygenase.
Synonyms Acid, Mefenamic
Apo Mefenamic
Apo-Mefenamic
Contraflam
Coslan
Dysman
Mefac
Mefacit
Mefenamic Acid
Mefenaminic Acid
Mefic
Nu Mefenamic
Nu-Mefenamic
Parkemed
Pinalgesic
PMS Mefenamic Acid
PMS-Mefenamic Acid
Ponalar
Ponalgic
Ponmel
Ponstan
Ponstan Forte
Ponstel
Ponsyl
Pontal
PubChem Compound 5377381
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator